molecular formula C15H26N2O B2721845 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine CAS No. 2123252-71-9

1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine

Cat. No.: B2721845
CAS No.: 2123252-71-9
M. Wt: 250.386
InChI Key: LJZCBSMHMIFXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities such as antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine typically involves the reaction of cyclopropylcarbonyl chloride with 4-(4-methylcyclohexyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to exhibit neuroprotective properties and σ1 receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(piperazin-1-yl)methanone
  • 1-(Cyclopropylcarbonyl)piperazine
  • Cyclopropyl(1-piperazinyl)methanone

Uniqueness

1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it potentially more effective in certain biological applications compared to its analogs .

Properties

IUPAC Name

cyclopropyl-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O/c1-12-2-6-14(7-3-12)16-8-10-17(11-9-16)15(18)13-4-5-13/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZCBSMHMIFXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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